Ethylbenzene-2,3,4,5,6-D5 is a specific type of ethylbenzene molecule where five of the hydrogen atoms in its structure are replaced with deuterium (D), a stable isotope of hydrogen. This substitution alters the molecule's mass slightly, making it a valuable tool in various scientific research applications [].
One primary application of Ethylbenzene-2,3,4,5,6-D5 lies in the field of drug development. Researchers often incorporate deuterium into drug molecules to create isotopically labeled analogs. These analogs possess the same chemical properties and biological activity as the original drug but with a slightly increased mass due to the presence of deuterium [].
Isotopically labeled analogs like Ethylbenzene-2,3,4,5,6-D5 offer several advantages in pharmacokinetic studies. These studies investigate the movement, distribution, metabolism, and excretion of drugs within the body.
The increased mass of the labeled molecule allows for its easier detection and quantification in biological samples using techniques like mass spectrometry []. This facilitates tracking the drug's journey through the body and understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Deuterium substitution can minimize interference from other naturally occurring compounds in the body that might have similar structures to the drug. This improves the specificity of the analysis and provides more accurate data [].
Ethylbenzene-2,3,4,5,6-D5 has the molecular formula C8H10D5 and a molecular weight of approximately 133.23 g/mol. It is a stable isotope of ethylbenzene, which itself is a colorless liquid with a sweet odor and is primarily used to produce styrene. The presence of deuterium makes Ethylbenzene-2,3,4,5,6-D5 valuable in various scientific applications, particularly in tracking
Ethylbenzene-2,3,4,5,6-D5 itself does not have a specific mechanism of action as it's not typically used in biological systems. Its primary function is as a research tool to investigate the properties of other molecules through NMR spectroscopy.
Ethylbenzene-2,3,4,5,6-D5 can undergo typical reactions associated with ethylbenzene due to its structural similarities. These reactions include:
The unique isotopic labeling allows researchers to trace these reactions more effectively compared to non-labeled compounds .
Ethylbenzene-2,3,4,5,6-D5 can be synthesized through various methods:
These synthesis methods allow for high yields and purity levels suitable for research applications .
Ethylbenzene-2,3,4,5,6-D5 is primarily used in:
The compound's unique properties make it an essential tool in both organic chemistry and biochemistry research .
Interaction studies involving Ethylbenzene-2,3,4,5,6-D5 often focus on its behavior in biological systems or its reactivity with other compounds. These studies help elucidate how isotopic substitution affects reaction rates and pathways. For instance:
Ethylbenzene-2,3,4,5,6-D5 shares similarities with several compounds that have varying degrees of deuteration or structural modifications. Here’s a comparison:
Compound | Molecular Formula | Unique Features |
---|---|---|
Ethylbenzene | C8H10 | Parent compound used for styrene synthesis |
Benzene-d6 | C6D6 | Fully deuterated benzene; used in NMR studies |
Toluene-d8 | C7D8 | Deuterated toluene; useful for chemical kinetics |
Styrene-d8 | C8D8 | Deuterated styrene; used in polymer research |
Ethylbenzene-2,3,4,5,6-D5 is unique due to its specific pattern of deuteration at the 2nd to 6th positions on the benzene ring while retaining the ethyl group intact. This specific isotopic labeling allows for targeted studies that are not possible with other similar compounds .
Flammable;Irritant